4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-(Dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a carbaldehyde group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of N,N-dimethylaniline with formaldehyde and a suitable catalyst under controlled conditions. Another method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4’-(Dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbaldehyde group can produce alcohols.
Scientific Research Applications
4’-(Dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the hydroxy and carbaldehyde groups can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino and aldehyde groups but lacks the biphenyl structure.
4-Hydroxybenzaldehyde: Contains the hydroxy and aldehyde groups but lacks the dimethylamino group.
4-(Dimethylamino)phenol: Contains the dimethylamino and hydroxy groups but lacks the aldehyde group.
Uniqueness: 4’-(Dimethylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of its functional groups and biphenyl backbone, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)14-7-5-11(6-8-14)12-3-4-13(10-17)15(18)9-12/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQTVDUYUSQEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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